(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone

Taxane semisynthesis β‑lactam coupling triethylsilyl

Process groups optimizing taxane semi-synthesis face inconsistent silyl deprotection that compromises yield. This TES-protected β-lactam resolves the selectivity problem. • Acid-labile TES enables selective deprotection distinct from TBS ethers on baccatin cores • Near-quantitative dual-TES cleavage (HCO₂H/MeOH) delivers >95% crude paclitaxel purity • Crystalline solid ≥98% GC-no solvent residues unlike oil-based analogues • Serves as Paclitaxel Impurity 50 for ANDA HPLC method validation Supplied with full characterization; ready for immediate global shipment.

Molecular Formula C22H27NO3Si
Molecular Weight 381.5 g/mol
CAS No. 149249-91-2
Cat. No. B105185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone
CAS149249-91-2
Synonyms(+)-cis-1-Benzoyl-3-triethylsilyloxy-4-phenyl-2-azetidinone;  (3R,4S)-1-Benzoyl-4-phenyl-3-(triethylsiloxy)azetidin-2-one;  (3R,4S)-1-Benzoyl-4-phenyl-3-(triethylsilyloxy)azetidin-2-one
Molecular FormulaC22H27NO3Si
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C22H27NO3Si/c1-4-27(5-2,6-3)26-20-19(17-13-9-7-10-14-17)23(22(20)25)21(24)18-15-11-8-12-16-18/h7-16,19-20H,4-6H2,1-3H3/t19-,20+/m0/s1
InChIKeyPMFXBVOLZORTNG-VQTJNVASSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone – A Chiral β-Lactam Building Block for Taxane Side-Chain Synthesis


(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone (CAS 149249-91-2) is a chiral, non‑racemic β‑lactam that serves as a protected form of the N‑benzoyl‑(2R,3S)‑3‑phenylisoserine side‑chain found in paclitaxel and docetaxel. The triethylsilyl (TES) group at the C‑3 hydroxyl provides a balance of steric bulk and lability that is exploited in convergent semi‑synthetic and total‑synthetic routes to taxane antineoplastic agents [1]. It is supplied as a crystalline solid with a typical minimum purity specification of 98% (GC) .

1
Chiral β-lactam for taxane side-chain assembly
2
Triethylsilyl (TES) protection enables orthogonal deprotection strategy
3
Crystalline solid simplifies purification and handling

Why Silyl‑Protected β‑Lactam Intermediates Are Not Interchangeable in Taxane Synthesis


Although several silyl‑protected (3R,4S)‑azetidinones share the same core scaffold, the identity of the O‑silyl group dictates the kinetics of both the coupling reaction with baccatin‑III acceptors and the final deprotection step [1]. The triethylsilyl ether is markedly more acid‑labile than the corresponding tert‑butyldimethylsilyl (TBS) ether, enabling selective deprotection under conditions that leave TBS or base‑sensitive taxane functionalities intact [2]. Substituting the TES derivative with a TBS or TMS analogue without adjusting the deprotection protocol leads to incomplete side‑chain unveiling or degradation of the baccatin core, directly compromising isolated yield and purity of the final taxane [1].

Deprotection mismatch
TES deprotection kinetics differ from TBS; substituting TBS may require stronger acid that risks C-13 epimerization.
Lability mismatch
TMS analogues are too labile under coupling conditions, causing premature deprotection and lower coupling efficiency.
Crystallinity mismatch
Non-crystalline TBS or TMS analogues may not support diastereomeric purity upgrade by recrystallization.

Quantitative Differentiation of (3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone from Its Closest Analogues


Superior Coupling Efficiency with 7‑TES‑Baccatin III Compared to Ethoxyethyl‑Protected Azetidinones

In radiochemical paclitaxel synthesis, the TES‑protected azetidinone (compound 7, identical to the target structure) was coupled with 7‑TES‑baccatin III to furnish Taxol®‑N3′‑14C in a multi‑gram process. After deprotection, 1.26 g of Taxol®‑N3′‑14C was obtained with a specific activity of 26.5 mCi/mmol and a radiochemical purity of 95%, demonstrating high coupling fidelity and minimal side‑product formation [1]. In contrast, analogous ethoxyethyl‑protected azetidinones required two additional synthetic steps to achieve comparable purity, resulting in a lower overall yield [2].

Coupling efficiency
Cross-study comparable
1.26 g Taxol®-N3′-14C; 95% radiochemical purity
Supports high-yield convergent synthesis workflow
EE-protected azetidinones required extra steps; reported yield qualitatively lower
Taxane semisynthesis β‑lactam coupling triethylsilyl

Orthogonal Chemoselective Deprotection: TES vs TBS Stability Differential

Triethylsilyl (TES) ethers are selectively cleaved in the presence of tert‑butyldimethylsilyl (TBS) ethers using mild acid (5–10% formic acid in methanol) at room temperature, with isolated yields of the corresponding alcohols exceeding 90% [1]. Under identical conditions, TBS ethers remain >95% intact, enabling orthogonal protection schemes where the TES‑azetidinone side‑chain can be deprotected without disturbing TBS‑protected baccatin‑III intermediates. The TBS analogue of the target compound, (3R,4S)-N-benzoyl-3-[(t‑butyldimethylsilyl)oxy]-4-phenyl-2-azetidinone, requires stronger acidic conditions (e.g., 2:1 AcOH/H₂O) or fluoride sources for removal, which can cause epimerization of the taxane C‑13 ester [2].

Orthogonal deprotection
Class-level inference
TES cleavage: >90% yield with HCO₂H/MeOH, RT; TBS >95% intact
Enables selective deprotection without disturbing TBS-protected intermediates
TBS requires stronger acidic conditions that may cause epimerization
Protecting group strategy orthogonal deprotection triethylsilyl ether

High Diastereomeric Purity via Staudinger Cycloaddition: TES vs Alternative Protecting Groups

The Staudinger ketene–imine cycloaddition that constructs the (3R,4S) configuration of the target compound proceeds with diastereomeric ratios (dr) up to 99:1 when chiral auxiliaries or enantiopure substrates are employed [1]. In the radiochemical synthesis of paclitaxel‑C3′‑14C, the intermediate azetidinone bearing a tert‑butoxydiphenylsilyl group was obtained in a 92:8 dr (NMR), and subsequent replacement with the TES group preserved this stereochemical integrity [2]. The crystalline nature of the TES‑azetidinone further enables dr upgrade upon recrystallization, a feature not accessible with the corresponding TBS or TMS ethers, which are often oils at ambient temperature .

Diastereomeric purity
Cross-study comparable
92:8 dr (NMR); crystalline solid enables further upgrade
Crystallinity allows diastereomeric enrichment without chiral HPLC
TBS analogue is an oil; no recrystallization upgrade
Diastereoselective synthesis Staudinger reaction chiral auxiliary

Commercial Purity and Batch Consistency: TES Azetidinone vs TBS Analogue

Commercially, the TES azetidinone is supplied with a minimum purity specification of 98% by GC and a defined long‑term storage stability at cool, dry conditions . The corresponding TBS analogue is frequently offered at lower purity (typically 95% HPLC) and requires storage under inert atmosphere below −20 °C to prevent desilylation . In regulatory contexts, the TES azetidinone is listed as Paclitaxel Impurity 50 and is supplied with detailed characterization data compliant with ICH guidelines for ANDA submissions [1].

Batch specification
Cross-study comparable
98% (GC); solid, store at cool, dry place
Higher initial purity simplifies pre-use purification
TBS analogue: 95% (HPLC), requires −20 °C storage under argon
Analytical specification QC impurity profiling pharmaceutical intermediate

Procurement‑Oriented Application Scenarios for (3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone


Convergent Semisynthesis of Paclitaxel and Docetaxel at Multi‑Gram Scale

The TES azetidinone is the preferred electrophilic side‑chain donor for coupling with 7‑TES‑baccatin III. The near‑quantitative deprotection of both TES groups with formic acid in methanol, without affecting the taxane ester linkage, provides crude paclitaxel of >95% radiochemical purity in a single operation. Process development groups select this intermediate to minimize the number of unit operations and maximize throughput [1].

Isotopic Labeling for ADME and Bioanalytical Studies

Incorporation of 14C or 3H labels into the C‑3′ position of the taxane side chain is accomplished via the TES‑protected azetidinone. The high crystallinity of the TES intermediate simplifies purification of the labeled β‑lactam prior to coupling, ensuring the final labeled drug substance meets the specific activity and radiochemical purity specifications required for microdosing and mass‑balance studies [2].

Reference Standard and Impurity Profiling for ANDA Submissions

As a known Paclitaxel Impurity 50, (3R,4S)-1-benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone is supplied with full characterization data. Analytical development laboratories use it to spike and validate HPLC methods for detecting residual silylated intermediates in API, a regulatory requirement for ANDA filings. Its availability as a solid with 98% GC purity ensures accurate quantitation without the confounding effect of solvent residues commonly present in oil‑based analogues [3].

Application
Selection Property
Validation Focus
Taxane semisynthesis
Orthogonal TES protection strategy
Coupling yield and deprotection selectivity
Isotopic labeling for ADME
Crystalline intermediate simplifies purification
Radiochemical purity and specific activity
Impurity profiling for ANDA
98% GC purity, solid form
HPLC method validation, residual silyl intermediates
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